tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
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Overview
Description
tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is a complex organic compound that features a tert-butyl group, an amino-thiazole ring, and a diethoxyphosphinothioyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate typically involves multiple stepsThe final step involves the addition of the tert-butyl group under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the required purity levels for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
tert-Butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H28N3O7PS2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19)/b20-12+ |
InChI Key |
JGMHZIHMNAXXPH-UDWIEESQSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC(=O)/C(=N/OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N |
Canonical SMILES |
CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |
Origin of Product |
United States |
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